molecular formula C21H25N3OS B2520667 N-(1-cyanocyclopentyl)-2-{[(4-ethylphenyl)(thiophen-2-yl)methyl]amino}acetamide CAS No. 1197579-95-5

N-(1-cyanocyclopentyl)-2-{[(4-ethylphenyl)(thiophen-2-yl)methyl]amino}acetamide

Cat. No.: B2520667
CAS No.: 1197579-95-5
M. Wt: 367.51
InChI Key: WEEKBBVLQCUTSR-UHFFFAOYSA-N
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Description

N-(1-cyanocyclopentyl)-2-{[(4-ethylphenyl)(thiophen-2-yl)methyl]amino}acetamide: is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a cyanocyclopentyl group, an ethylphenyl group, and a thiophenyl group, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocyclopentyl)-2-{[(4-ethylphenyl)(thiophen-2-yl)methyl]amino}acetamide typically involves multiple steps, starting with the preparation of the cyanocyclopentyl precursor. This precursor is then reacted with 4-ethylphenyl and thiophen-2-yl intermediates under controlled conditions to form the final compound. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), is essential for monitoring the synthesis process and verifying the compound’s structure and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanocyclopentyl)-2-{[(4-ethylphenyl)(thiophen-2-yl)methyl]amino}acetamide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties and reactivity.

    Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various catalysts (e.g., palladium, platinum). Reaction conditions such as temperature, pressure, and solvent choice are critical factors that influence the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation reactions may yield oxides or hydroxylated derivatives, while reduction reactions may produce amines or other reduced forms of the compound.

Scientific Research Applications

N-(1-cyanocyclopentyl)-2-{[(4-ethylphenyl)(thiophen-2-yl)methyl]amino}acetamide: has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Researchers investigate its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: The compound may serve as a lead compound for developing new pharmaceuticals with therapeutic potential.

    Industry: It can be used in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of N-(1-cyanocyclopentyl)-2-{[(4-ethylphenyl)(thiophen-2-yl)methyl]amino}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies on its binding affinity, selectivity, and effects on cellular processes are essential for understanding its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(1-cyanocyclopentyl)-2-{[(4-ethylphenyl)(thiophen-2-yl)methyl]amino}acetamide include:

  • N-(1-cyanocyclopentyl)-2-{[(4-methylphenyl)(thiophen-2-yl)methyl]amino}acetamide
  • N-(1-cyanocyclopentyl)-2-{[(4-ethylphenyl)(furan-2-yl)methyl]amino}acetamide
  • N-(1-cyanocyclopentyl)-2-{[(4-ethylphenyl)(pyridin-2-yl)methyl]amino}acetamide

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(1-cyanocyclopentyl)-2-[[(4-ethylphenyl)-thiophen-2-ylmethyl]amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3OS/c1-2-16-7-9-17(10-8-16)20(18-6-5-13-26-18)23-14-19(25)24-21(15-22)11-3-4-12-21/h5-10,13,20,23H,2-4,11-12,14H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEEKBBVLQCUTSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(C2=CC=CS2)NCC(=O)NC3(CCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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